tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate
Description
Chemical Structure: The compound (CAS: 1032903-63-1) features an indole core substituted at position 1 with a tert-butoxycarbonyl (Boc) group and at position 6 with a Boc-protected piperidin-4-yl moiety. Its molecular formula is C₂₃H₃₃N₂O₄, with a molecular weight of 401.43 g/mol.
Role in Synthesis: The Boc groups serve as protective functionalities, enhancing stability during synthetic processes, particularly in peptide coupling or heterocyclic chemistry. This compound is pivotal in medicinal chemistry as an intermediate for drug candidates targeting neurological or oncological pathways.
Properties
IUPAC Name |
tert-butyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-22(2,3)28-20(26)24-12-9-16(10-13-24)18-8-7-17-11-14-25(19(17)15-18)21(27)29-23(4,5)6/h7-8,11,14-16H,9-10,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDICEDPTYQVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C=CN3C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis or other methods. The piperidine ring is then introduced via a nucleophilic substitution reaction. The tert-butoxycarbonyl (Boc) group is added to protect the amine functionality during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl and Boc groups can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that compounds structurally related to tert-butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate may exhibit antidepressant properties. The compound serves as an intermediate in the synthesis of norepinephrine reuptake inhibitors, which are crucial in treating depression and anxiety disorders. For instance, it is involved in the preparation of ampreloxetine, a drug that has shown efficacy in clinical trials for major depressive disorder .
1.2 Neuroprotective Properties
Studies suggest that derivatives of this compound could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The indole structure is known for its role in modulating neurotransmitter systems, which can be beneficial in conditions like Alzheimer's disease and Parkinson's disease .
1.3 Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated, particularly in the context of autoimmune diseases. Its structural features allow it to interact with various biological targets implicated in inflammation, suggesting potential applications in treating inflammatory disorders .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound typically involves multiple steps, including the protection of amines and the formation of indole derivatives. Key reactions include:
- Formation of Piperidine Derivatives: The compound is synthesized through reactions involving piperidine derivatives, which are critical for introducing the necessary functional groups.
- Use of Protecting Groups: The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis, facilitating selective reactions without affecting other functional groups .
Case Studies
3.1 Clinical Trials
A notable case study involves the evaluation of ampreloxetine (TD-9855), where this compound acts as an intermediate. Clinical trials have demonstrated its effectiveness in improving depressive symptoms with a favorable safety profile .
3.2 In Vitro Studies
In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications as anti-inflammatory agents. These studies highlight the compound's versatility and its potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, while the piperidine ring and Boc group can modulate the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous molecules, highlighting key differences in substituents, molecular weight, and functional properties.
Key Structural and Functional Comparisons
A. Indole Derivatives
- Hydroxy vs. Piperidinyl-Boc Substituents :
- The hydroxy derivative (CAS: 898746-82-2) lacks the piperidinyl-Boc group, resulting in a lower molecular weight (247.29 vs. 401.43) and higher polarity. This enhances aqueous solubility but reduces stability under acidic conditions .
- The benzyloxy analog (CAS: 170147-29-2) introduces aromatic bulk, increasing lipophilicity (logP ~3.5) compared to the target compound (logP ~4.2), which may influence membrane permeability in biological systems .
B. Piperidine Derivatives
- Bromo vs. Boc-Protected Piperidine: The bromo-substituted compound (C₁₉H₂₇BrN₂O₂) exhibits higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom, whereas the Boc groups in the target compound require deprotection (e.g., TFA treatment) for further functionalization . The 4-aminophenoxy analog (CAS: 138227-63-1) features a primary amine, enabling conjugation with carboxylic acids or carbonyls, a flexibility absent in the Boc-protected target compound .
C. Impact of Boc Groups :
- The dual Boc protection in the target compound enhances steric shielding, reducing unintended side reactions during multi-step syntheses.
Biological Activity
tert-Butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- tert-Butyl Group : Provides steric hindrance and lipophilicity.
- Indole Moiety : Known for various biological activities, including antitumor and antimicrobial properties.
- Piperidine Ring : Often associated with neuroactive compounds.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in the central nervous system (CNS) and cancer cells.
Key Mechanisms:
- Norepinephrine Reuptake Inhibition : Similar compounds have shown activity in inhibiting norepinephrine reuptake, which can be beneficial in treating depression and anxiety disorders .
- Kinase Inhibition : The indole structure may interact with protein kinases, which are crucial in cell signaling pathways related to cancer progression .
Biological Activity Data
The following table summarizes key findings on the biological activities of this compound and related compounds:
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of indole exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for anticancer drug development .
- Neuropharmacological Effects : Research into similar piperidine derivatives has shown potential in modulating neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases .
- Multicomponent Reactions : The synthesis of this compound through multicomponent reactions has been explored, highlighting its efficiency and the potential for developing more complex derivatives with enhanced biological activity .
Q & A
Q. What are the standard synthetic routes and characterization methods for tert-butyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole-1-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical route involves coupling a Boc-protected piperidine derivative (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) with a functionalized indole intermediate. For example, coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature are used to form the target molecule . Post-synthesis, characterization employs:
- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and Boc group integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use respiratory protection (e.g., NIOSH-certified OV/AG/P99 respirators for high exposures) and chemical-resistant gloves. Avoid skin/eye contact due to potential irritation (H315, H319) .
- Storage : Maintain in a dry, cool environment (2–8°C) away from strong oxidizing agents to prevent decomposition .
Q. Which analytical techniques confirm the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies functional groups and stereochemistry.
- Chromatography : HPLC or GC-MS detects impurities (<5% threshold for research-grade purity) .
- Elemental Analysis : Validates empirical formula consistency (e.g., C18H24N2O2 for the parent structure) .
Advanced Research Questions
Q. How can coupling reaction yields be optimized while minimizing side products?
- Methodological Answer :
- Parameter Optimization :
- Solvent Selection : Use anhydrous dichloromethane or DMF to enhance reagent solubility.
- Catalyst Loading : Adjust DMAP concentration (0.1–0.3 equiv.) to balance reaction rate and byproduct formation .
- Workup Strategies : Quench unreacted reagents with aqueous washes (e.g., 1M HCl) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed concentrations, cell lines) to isolate variables.
- Purity Verification : Confirm compound purity (>95% via HPLC) to rule out impurities skewing results .
- Structural Analog Comparison : Test derivatives (e.g., tert-butyl 6-amino-1H-indole-1-carboxylate) to identify structure-activity relationships .
Q. How to address discrepancies in hazard classifications across safety data sheets?
- Methodological Answer :
- Source Cross-Referencing : Compare SDS from multiple vendors (e.g., Indagoo vs. ALADDIN) and prioritize data aligned with OSHA HCS or ECHA CLP standards .
- Regulatory Compliance : Validate classifications against local guidelines (e.g., 29 CFR 1910 for the U.S.) and conduct in-house toxicity screening if necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
